1-Acetylpyrrolidine-3-carbothioamide
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Overview
Description
1-Acetylpyrrolidine-3-carbothioamide is a chemical compound with the molecular formula C₇H₁₂N₂OS and a molecular weight of 172.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and a carbothioamide group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Acetylpyrrolidine-3-carbothioamide typically involves the reaction of pyrrolidine derivatives with thioamide compounds under specific conditionsIndustrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Acetylpyrrolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Scientific Research Applications
1-Acetylpyrrolidine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Acetylpyrrolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to bind to DNA, leading to apoptosis in cancer cells. The compound’s ability to interact with various enzymes and receptors also contributes to its biological effects .
Comparison with Similar Compounds
1-Acetylpyrrolidine-3-carbothioamide can be compared with other similar compounds such as:
1-Acetylpyrrolidine-2-carboxylic acid: This compound has a similar pyrrolidine ring but differs in the position and type of functional groups.
Thiosemicarbazide derivatives: These compounds share the carbothioamide group and exhibit similar biological activities.
Pyrazoline derivatives: These compounds are structurally related and have been studied for their anticancer and antioxidant properties
Properties
IUPAC Name |
1-acetylpyrrolidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(10)9-3-2-6(4-9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVESTICYZLWDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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